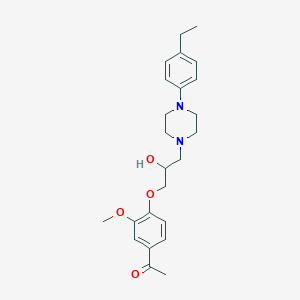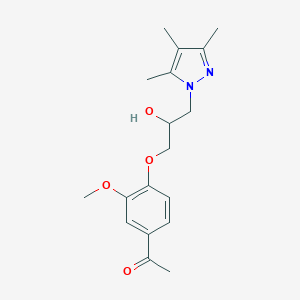
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
作用机制
The exact mechanism of action of 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide is not fully understood. However, it has been found to inhibit the growth of various microorganisms by interfering with their metabolic processes. It has also been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase. It has also been found to modulate the levels of various neurotransmitters such as dopamine and serotonin in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is its well-established synthesis method. It is also relatively stable and can be easily stored for long periods of time. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
未来方向
There are several future directions for the study of 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide. One potential direction is the exploration of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more potent and selective derivatives of this compound for use as antimicrobial agents. Additionally, the mechanism of action of this compound can be further elucidated through various biochemical and physiological studies.
Conclusion:
In conclusion, 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its well-established synthesis method, potential therapeutic applications, and various biochemical and physiological effects make it an important compound for further study. However, its potential toxicity should be taken into consideration when handling this compound in lab experiments.
合成方法
The synthesis of 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide involves the reaction of 5-chloro-2-methylphenylacetic acid with acetic anhydride and piperazine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This synthesis method has been well-established and has been used in various research studies.
科学研究应用
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been explored for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-11-3-4-13(16)9-14(11)17-15(21)10-18-5-7-19(8-6-18)12(2)20/h3-4,9H,5-8,10H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQACVDEQMRAMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


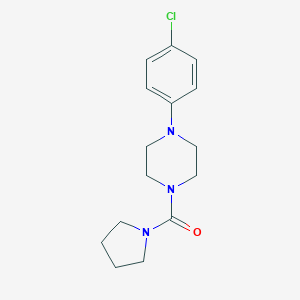



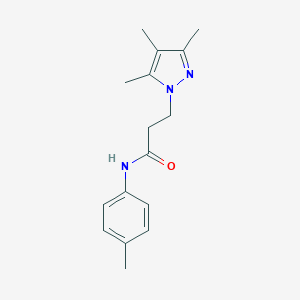
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500313.png)
![1-[(4-methylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500314.png)
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)
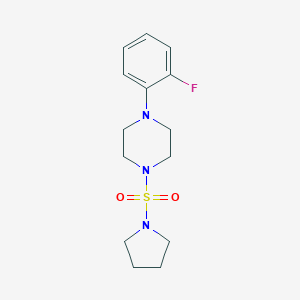
![3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide](/img/structure/B500321.png)

